molecular formula C18H23N5O3S B11573300 6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11573300
M. Wt: 389.5 g/mol
InChI Key: HVBIWQZZDJWPTD-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiadiazine derivatives, including 6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide, typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method, however, has limited substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity, such as carbonic anhydrase and cholinesterase . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Properties

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C18H23N5O3S/c1-11-20-21-18-23(11)22-15(12-5-7-13(25-2)8-6-12)16(27-18)17(24)19-10-14-4-3-9-26-14/h5-8,14-16,22H,3-4,9-10H2,1-2H3,(H,19,24)

InChI Key

HVBIWQZZDJWPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NCC3CCCO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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